
Vikoflex 4964
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleic acid compound with propane-1,2-diol (1:1) is a chemical compound with the molecular formula C21H40O3. It is also known as oleic acid monoester with propane-1,2-diol. This compound is a monoester formed from the reaction between oleic acid and propane-1,2-diol. It is commonly used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oleic acid compound with propane-1,2-diol (1:1) is synthesized through an esterification reaction. The process involves heating oleic acid and propane-1,2-diol together. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of oleic acid compound with propane-1,2-diol (1:1) involves large-scale esterification reactors. The reactants, oleic acid and propane-1,2-diol, are continuously fed into the reactor, where they undergo esterification. The product is then purified through distillation and other separation techniques to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Oleic acid compound with propane-1,2-diol (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the ester.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Oleic acid compound with propane-1,2-diol (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Industry: Utilized as a lubricant, plasticizer, and emulsifier in various industrial applications.
Wirkmechanismus
The mechanism of action of oleic acid compound with propane-1,2-diol (1:1) involves its interaction with specific molecular targets and pathways. The ester can interact with cell membranes, altering their fluidity and permeability. It may also modulate signaling pathways involved in inflammation and cellular metabolism. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylene glycol monooleate: Another ester formed from oleic acid and propylene glycol.
Glycerol monooleate: An ester formed from oleic acid and glycerol.
Ethylene glycol monooleate: An ester formed from oleic acid and ethylene glycol.
Uniqueness
Oleic acid compound with propane-1,2-diol (1:1) is unique due to its specific ester linkage and the properties imparted by the propane-1,2-diol moiety. This compound exhibits distinct solubility, stability, and reactivity characteristics compared to other similar esters. Its unique properties make it suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
68609-92-7 |
|---|---|
Molekularformel |
C21H42O4 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
(Z)-octadec-9-enoic acid;propane-1,2-diol |
InChI |
InChI=1S/C18H34O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-5H,2H2,1H3/b10-9-; |
InChI-Schlüssel |
FWNZKPKGBYWNJO-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CO)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CO)O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


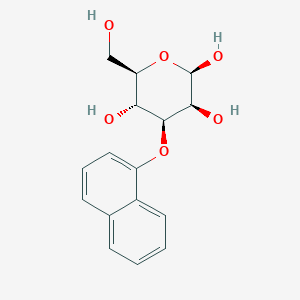
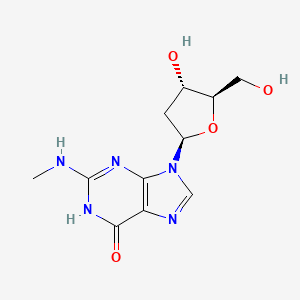

![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
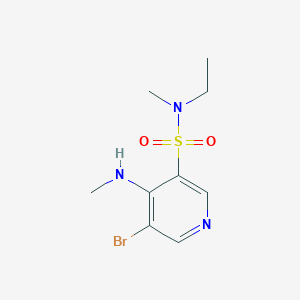
![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)

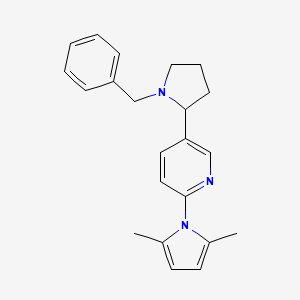
![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)
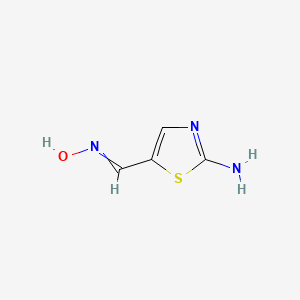

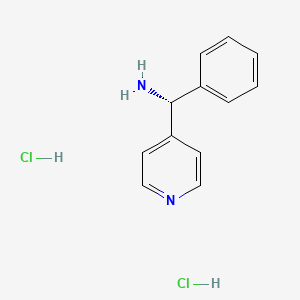
![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)
